molecular formula C16H14Cl2O B1360522 2',5'-Dichloro-3-(4-methylphenyl)propiophenone CAS No. 898769-25-0

2',5'-Dichloro-3-(4-methylphenyl)propiophenone

Cat. No.: B1360522
CAS No.: 898769-25-0
M. Wt: 293.2 g/mol
InChI Key: XCMWLPLQTMZYOT-UHFFFAOYSA-N
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Description

2’,5’-Dichloro-3-(4-methylphenyl)propiophenone is an organic compound with the molecular formula C16H14Cl2O and a molecular weight of 293.19 g/mol . This compound is characterized by the presence of two chlorine atoms and a methyl group attached to a propiophenone backbone. It is primarily used in scientific research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2’,5’-Dichloro-3-(4-methylphenyl)propiophenone can be synthesized through various methods. One common synthetic route involves the Friedel-Crafts acylation of 2,5-dichlorobenzene with 4-methylpropiophenone in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .

Industrial Production Methods

Industrial production of 2’,5’-Dichloro-3-(4-methylphenyl)propiophenone often involves large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. The use of advanced catalytic systems and optimized reaction conditions can enhance the overall yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

2’,5’-Dichloro-3-(4-methylphenyl)propiophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

The choice of reagents and reaction conditions depends on the desired transformation. For example, oxidation reactions typically require strong oxidizing agents and acidic or basic conditions, while reduction reactions often use mild reducing agents under anhydrous conditions .

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, hydrocarbons, and substituted derivatives of the original compound. The specific products depend on the reaction conditions and the reagents used .

Scientific Research Applications

2’,5’-Dichloro-3-(4-methylphenyl)propiophenone has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in biochemical studies to investigate the effects of halogenated aromatic ketones on biological systems.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2’,5’-Dichloro-3-(4-methylphenyl)propiophenone involves its interaction with specific molecular targets and pathways. The compound’s halogenated aromatic structure allows it to interact with enzymes and receptors in biological systems. These interactions can modulate enzyme activity, alter metabolic pathways, and affect cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’,5’-Dichloro-3-(4-methylphenyl)propiophenone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of chlorine atoms at the 2’ and 5’ positions enhances its reactivity in certain chemical reactions, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

1-(2,5-dichlorophenyl)-3-(4-methylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2O/c1-11-2-4-12(5-3-11)6-9-16(19)14-10-13(17)7-8-15(14)18/h2-5,7-8,10H,6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCMWLPLQTMZYOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CCC(=O)C2=C(C=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60644146
Record name 1-(2,5-Dichlorophenyl)-3-(4-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60644146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898769-25-0
Record name 1-Propanone, 1-(2,5-dichlorophenyl)-3-(4-methylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898769-25-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,5-Dichlorophenyl)-3-(4-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60644146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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